PI3K/mTOR Inhibitor-1

mTOR inhibition kinase assay IC50

mTOR inhibitor-1 (Compound C-4) is an ATP-competitive mTOR inhibitor with graded potency (IC50 8.7 µM) enabling partial pathway inhibition studies. Validated in A549 xenografts with 68% tumor volume reduction and autophagy induction (LC3-II/LC3-I 3.2-fold increase). Weak BRD4 off-target activity (IC50 12.6 µM) ensures mTOR-specific phenotypic interpretation. Essential for reproducible dose-response experiments (5-20 µM range) and in vivo oncology protocols.

Molecular Formula C16H15BrN2O3
Molecular Weight 363.21 g/mol
Cat. No. B11932916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-1
Molecular FormulaC16H15BrN2O3
Molecular Weight363.21 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br
InChIInChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10-
InChIKeyNKMSVTGHOVMMHV-ZDLGFXPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide (mTOR Inhibitor‑1): Chemical Identity, Availability, and Procurement Context


3-Bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide (CAS: 468747‑17‑3, C16H15BrN2O3, MW: 363.21) is a synthetic hydrazone‑based benzamide derivative [1]. It is widely referenced in the research literature as mTOR inhibitor‑1 (also Compound C‑4) and is commercially available from multiple specialty chemical suppliers . The compound is recognized as an ATP‑competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase and is employed in oncology research to interrogate mTOR‑dependent proliferation and autophagy pathways [2]. For scientific procurement, this compound is supplied as a research‑grade chemical (≥98% purity by HPLC) and requires storage at ‑20°C under inert atmosphere [3].

Why Substitution of 3‑Bromo‑N‑[(Z)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]‑4‑methylbenzamide with Other mTOR Inhibitors or Benzamide Analogs Compromises Experimental Fidelity


Within the mTOR inhibitor landscape, compound‑specific structural features dictate binding kinetics, selectivity, and downstream phenotypic consequences. Generic substitution among mTOR‑targeting agents (e.g., rapamycin, ATP‑competitive inhibitors like AZD8055, or other benzohydrazide derivatives) is scientifically unsound because distinct chemical scaffolds engage mTOR through divergent binding modes (allosteric vs. ATP‑competitive) and exhibit non‑overlapping off‑target profiles [1]. Specifically, the 3‑bromo‑4‑methylbenzamide core and the 2,4‑dihydroxyphenyl ethylidene hydrazone motif of this compound confer a unique combination of mTOR inhibitory potency, antiproliferative activity in lung carcinoma models, and the capacity to induce autophagy [2]. Replacing this compound with a structurally related analog—such as a 4‑chloro or 4‑tert‑butyl variant—would introduce undocumented alterations in potency, solubility, and cellular efficacy, thereby undermining experimental reproducibility and data comparability across studies .

Quantitative Differentiation of 3‑Bromo‑N‑[(Z)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]‑4‑methylbenzamide: Head‑to‑Head and Cross‑Study Comparator Data


mTOR Kinase Inhibitory Potency: Comparative IC₅₀ Values Against ATP‑Competitive and Allosteric Inhibitors

In a direct mTOR kinase activity assay using recombinant human mTOR, 3‑bromo‑N‑[(Z)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]‑4‑methylbenzamide (mTOR inhibitor‑1) exhibited an IC₅₀ of 8.7 µM . By comparison, the potent ATP‑competitive mTOR inhibitor AZD8055 demonstrates an IC₅₀ of 0.8 nM under analogous conditions, reflecting a substantially higher potency (over 10,000‑fold difference) [1]. This quantified difference defines mTOR inhibitor‑1 as a tool compound for moderate mTOR inhibition, suitable for studies where complete mTOR blockade is undesirable or where off‑target effects associated with high‑potency ATP‑competitive inhibitors must be minimized.

mTOR inhibition kinase assay IC50 ATP‑competitive

Antiproliferative Efficacy in Lung Carcinoma A549 Cells: Quantitative Comparison with Reference mTOR Inhibitors

Treatment of A549 human lung carcinoma cells with mTOR inhibitor‑1 for 48 hours yielded an IC₅₀ of 3.176 µM in MTT proliferation assays . Under comparable 72‑hour incubation conditions in the same cell line, the IC₅₀ was reported as 12.3 µM . This range (3.2‑12.3 µM) positions mTOR inhibitor‑1 as a moderately potent antiproliferative agent in A549 cells, distinct from highly potent mTOR inhibitors such as rapamycin (IC₅₀ ~0.1‑1 nM) and from less potent benzamide derivatives like certain hydrazones (IC₅₀ >50 µM) [1]. The observed time‑dependency (48 h vs. 72 h) underscores the compound's utility in kinetic proliferation studies.

A549 lung cancer antiproliferative IC50

In Vivo Antitumor Efficacy in A549 Xenograft Model: Dose‑Dependent Tumor Growth Inhibition

In a BALB/c nude mouse xenograft model bearing subcutaneous A549 tumors, intraperitoneal administration of mTOR inhibitor‑1 at 20 mg/kg every 2 days for 21 days reduced tumor volume by approximately 68% and tumor weight by approximately 65% relative to vehicle‑treated controls . Western blot analysis of excised tumor tissue confirmed on‑target mTOR pathway suppression, evidenced by decreased phosphorylation of mTOR (~70% reduction), p70S6K (~65% reduction), and 4E‑BP1 (~62% reduction), alongside increased LC3‑II/LC3‑I ratio (autophagy marker) . This in vivo activity profile differentiates mTOR inhibitor‑1 from structurally related hydrazone derivatives that lack documented in vivo efficacy or exhibit inferior tumor growth inhibition (e.g., MVB1 and MVB2 show IC₅₀ values of 49.9 µM and 20.6 µM in 3D cultures, with no reported in vivo data) [1].

xenograft in vivo tumor volume A549

Commercial Purity and Analytical Quality Control: Benchmarking Against Vendor Specifications

Commercially sourced mTOR inhibitor‑1 is supplied with a minimum purity specification of 98% by HPLC, with certain vendors (e.g., AbMole) providing batches exceeding 99% purity as verified by Certificate of Analysis (COA) including ¹H‑NMR structural confirmation . In contrast, some structurally analogous benzamide derivatives (e.g., 4‑chloro‑ and 4‑tert‑butyl‑N‑[(E)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]benzamide) are offered by suppliers without publicly documented purity verification or COA data . This difference in analytical transparency and batch‑to‑batch consistency directly impacts experimental reproducibility and should inform procurement decisions for rigorous academic or industrial research.

purity HPLC quality control COA

BindingDB Affinity Profile: Selectivity Across Bromodomain‑Containing Proteins

BindingDB affinity data for mTOR inhibitor‑1 reveals a Kd of 16 nM for Bromodomain adjacent to zinc finger domain protein 2A (BAZ2A) and a Kd of 126 nM for Bromodomain‑containing protein 1 (BRD1), while showing weak inhibition (IC₅₀ = 12.6 µM) for Bromodomain‑containing protein 4 (BRD4) [1]. This distinct selectivity pattern—moderate affinity for BAZ2A and BRD1 with low activity against BRD4—differentiates mTOR inhibitor‑1 from other benzamide‑based mTOR inhibitors that either lack bromodomain profiling data or exhibit different selectivity fingerprints (e.g., certain benzamide derivatives show preferential BRD4 inhibition) [2]. Such selectivity information is critical when interpreting cellular phenotypes that may involve off‑target bromodomain engagement.

binding affinity Kd bromodomain selectivity

Recommended Research and Industrial Application Scenarios for 3‑Bromo‑N‑[(Z)‑1‑(2,4‑dihydroxyphenyl)ethylideneamino]‑4‑methylbenzamide Based on Quantitative Differentiation Evidence


Moderate mTOR Inhibition Studies in A549 Lung Carcinoma Models

Researchers requiring a moderate (not complete) mTOR kinase inhibitor for A549 lung cancer studies should utilize mTOR inhibitor‑1. Its IC₅₀ values (8.7 µM for mTOR kinase; 3.2‑12.3 µM for A549 proliferation) provide a graded inhibition window that avoids the extreme potency of AZD8055 (IC₅₀ = 0.8 nM) or rapamycin, thereby enabling the study of partial mTOR dependency and minimizing complete pathway shutdown artifacts . This compound is particularly suited for dose‑response experiments (5‑20 µM range) examining the relationship between mTOR inhibition and autophagic flux .

In Vivo Xenograft Studies of mTOR‑Driven Tumor Growth

For in vivo oncology studies requiring a hydrazone‑based mTOR inhibitor with documented antitumor efficacy, mTOR inhibitor‑1 is the preferred selection. Its demonstrated 68% tumor volume reduction in A549 xenografts (20 mg/kg, i.p., q2d ×21d) distinguishes it from structurally similar hydrazones (e.g., MVB1, MVB2) that lack in vivo validation or show inferior 3D culture efficacy . Procurement of this compound ensures consistency with published in vivo protocols and facilitates cross‑study comparability.

Bromodomain Selectivity‑Sensitive mTOR Pathway Investigations

When experimental interpretation may be confounded by off‑target BRD4 inhibition, mTOR inhibitor‑1 offers a quantified selectivity advantage. Its weak BRD4 inhibition (IC₅₀ = 12.6 µM) relative to BAZ2A binding (Kd = 16 nM) allows researchers to attribute observed phenotypic effects predominantly to mTOR pathway modulation rather than bromodomain engagement [1]. This property is especially valuable in gene expression and chromatin‑related studies where BRD4 activity is a known confounder.

Quality‑Controlled Chemical Biology Probe for Autophagy Research

For autophagy induction studies requiring a well‑characterized chemical probe, mTOR inhibitor‑1 is supplied with rigorous analytical documentation (≥98% purity, ¹H‑NMR confirmed structure) . This quality assurance, combined with published evidence of LC3‑II/LC3‑I ratio increase (~3.2‑fold at 15 µM) and p62 downregulation (~60% at 15 µM) in A549 cells, supports its use as a reliable tool compound in high‑reproducibility autophagy research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI3K/mTOR Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.